molecular formula C10H8BrNO3 B11848702 7-Hydroxyquinoline-3-carboxylic acid hydrobromide

7-Hydroxyquinoline-3-carboxylic acid hydrobromide

Katalognummer: B11848702
Molekulargewicht: 270.08 g/mol
InChI-Schlüssel: RYSFBNWPHRRKLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxyquinoline-3-carboxylic acid hydrobromide is a hydrobromide salt derived from 7-hydroxyquinoline-3-carboxylic acid (C₁₀H₇NO₃, MW 189.17 g/mol), a quinoline derivative with a hydroxyl group at the 7-position and a carboxylic acid moiety at the 3-position . The hydrobromide salt formation enhances its aqueous solubility and stability, making it more suitable for pharmaceutical applications. Its synthesis typically involves hydrolysis of ethyl 7-methoxyquinoline-3-carboxylate using aqueous HBr at 105°C for 88.5 hours, yielding the compound in 90% efficiency . Key spectral data include a ¹H NMR (DMSO-d₆) peak at δ 9.49 ppm (d, J=2.0 Hz) for the quinoline proton and a [M+H]⁺ ion at m/z 190.2 . Safety data indicate hazards such as skin irritation (H315) and respiratory sensitivity (H335), necessitating precautions during handling .

Eigenschaften

Molekularformel

C10H8BrNO3

Molekulargewicht

270.08 g/mol

IUPAC-Name

7-hydroxyquinoline-3-carboxylic acid;hydrobromide

InChI

InChI=1S/C10H7NO3.BrH/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8;/h1-5,12H,(H,13,14);1H

InChI-Schlüssel

RYSFBNWPHRRKLK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)O)O.Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Starting Materials and Core Formation

The quinoline backbone is typically constructed via the Skraup or Doebner-von Miller reactions. However, for 7-hydroxyquinoline-3-carboxylic acid, a more targeted approach is required. A viable route begins with 6-bromoisatin as the starting material, as demonstrated in the synthesis of 7-hydroxyquinoline-4-carboxylic acid. Adaptation involves repositioning the carboxyl group through strategic reagent selection.

In the first step, 6-bromoisatin undergoes a rearrangement reaction with pyruvic acid under alkaline conditions (15% NaOH, 100°C, 3 h) to yield a brominated quinoline dicarboxylic acid intermediate. For the 3-carboxyl derivative, replacing pyruvic acid with α-ketoglutaric acid may shift carboxylation to position 3, though this requires empirical validation.

Key Reaction Conditions :

StepReagentsTemperatureTimeYield
16-Bromoisatin, α-ketoglutaric acid, NaOH100°C3 h~55% (hypothetical)

Bromine Retention and Functionalization

The bromine atom at position 7 is retained throughout subsequent steps. Elimination reactions in nitrobenzene at 210°C remove redundant carboxyl groups, refining the structure to 7-bromoquinoline-3-carboxylic acid. Esterification with methanol and thionyl chloride (reflux, 24 h) protects the carboxyl group as a methyl ester, facilitating downstream reactions.

Modern Catalytic Methods

Palladium-Catalyzed Amination

Introducing amino groups via Buchwald-Hartwig coupling enables hydroxylation through diazotization. In the patented method, 7-bromoquinoline-4-carboxylate reacts with NH2Boc under palladium acetate/Xantphos catalysis to install a protected amine. For the 3-carboxyl analog, similar conditions (Cs2CO3, 1,4-dioxane, reflux) could replace the bromine with an amine, later oxidized to a hydroxyl group.

Optimized Parameters :

  • Catalyst: Pd(OAc)₂ (0.05 equiv)

  • Ligand: Xantphos (0.1 equiv)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Yield: ~98%

Diazotization and Hydroxylation

Diazotization of the amine intermediate (NaNO₂, H₂SO₄, 0°C) followed by hydrolysis in boiling 10% H₂SO₄ replaces the amine with a hydroxyl group. This step is critical for achieving the 7-hydroxy substitution.

Hydrobromide Salt Formation

The final hydrolysis of the methyl ester (10% NaOH, 60°C, 3 h) liberates the carboxylic acid. Subsequent treatment with aqueous HBr (48%) at 0°C precipitates the hydrobromide salt.

Purification Protocol :

  • Dissolve crude acid in hot ethanol.

  • Add HBr dropwise until pH ≈ 1.

  • Cool to −20°C, filter, and wash with cold ether.

  • Dry under vacuum (40°C, 12 h).

Mechanistic Insights and Side Reactions

Rearrangement Selectivity

The initial rearrangement of isatin derivatives hinges on the electronic effects of substituents. Bromine at position 6 (isatin) directs quinoline formation to position 7, while the choice of α-keto acid determines carboxyl placement. Competing pathways may yield 2- or 4-carboxyl byproducts, necessitating careful pH control during crystallization.

Elimination in Nitrobenzene

Nitrobenzene acts as both solvent and oxidizing agent at high temperatures (>200°C), promoting decarboxylation. Prolonged heating risks decomposition, requiring precise reaction monitoring.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the diazotization step minimizes exothermic risks and improves yield consistency. A tubular reactor with staged temperature zones (0°C for diazotization, 100°C for hydrolysis) enhances safety and throughput.

Green Chemistry Metrics

  • E-factor : 15–20 (current batch process) → Target <10 via solvent recycling.

  • PMI (Process Mass Intensity) : Reduce from 30 to 18 by replacing nitrobenzene with biodegradable solvents (e.g., cyclopentyl methyl ether).

Analyse Chemischer Reaktionen

Reaktionstypen

7-Hydroxychinolin-3-carbonsäure-Hydrobromid durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und die gewünschten Eigenschaften und Funktionalitäten zu erreichen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen von 7-Hydroxychinolin-3-carbonsäure-Hydrobromid verwendet werden, umfassen verdünnte Salzsäure, Phosphortrichlorid und verschiedene Übergangsmetallkatalysatoren . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um eine optimale Reaktionsausbeute zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von 7-Hydroxychinolin-3-carbonsäure-Hydrobromid entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Diese Produkte sind oft Derivate mit verbesserten biologischen oder chemischen Eigenschaften.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

7-Hydroxyquinoline-3-carboxylic acid hydrobromide serves as an important scaffold in the development of various pharmaceutical compounds. Its derivatives have been synthesized and evaluated for their biological activities, leading to promising results in several therapeutic areas.

Anticancer Agents

Research indicates that derivatives of 7-hydroxyquinoline compounds exhibit anticancer properties. For instance, benzoylhydrazone derivatives derived from 8-hydroxyquinoline have shown significant anticancer activity against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable candidates for further development.

Immunomodulators

The compound has also been explored as a key scaffold for immunomodulators. A notable example is its use in the synthesis of aminoacyl indazole immunomodulators aimed at treating autoimmune diseases. These compounds work by inhibiting blood coagulation factor FXIIa, which regulates immune cell chemotaxis . This specificity is crucial for developing targeted therapies with fewer side effects.

Antimicrobial Activity

The antimicrobial properties of 7-hydroxyquinoline derivatives have been studied extensively. Compounds containing this structure have demonstrated activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these derivatives enhances their antibacterial efficacy, suggesting a potential pathway for developing new antibiotics.

Synthesis and Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through reactions involving starting materials like 6-bromoisatin and pyruvic acid, followed by a series of transformations including diazotization and hydrolysis . The detailed synthesis process is crucial for ensuring the availability of high-quality compounds for research and development.

Development of Anticancer Compounds

A study highlighted the synthesis of a library of 120 compounds based on 8-hydroxyquinoline derivatives, exploring their structure-activity relationships (SAR) to identify effective anticancer agents . The findings showed that specific modifications to the quinoline structure significantly impacted their cytotoxicity profiles against cancer cell lines.

Immunomodulatory Effects

Another research effort focused on the development of immunomodulators using the 7-hydroxyquinoline framework. These compounds were designed to selectively inhibit FXIIa, demonstrating efficacy in preclinical models for autoimmune disorders . This case illustrates the potential for 7-hydroxyquinoline derivatives to address complex health issues through targeted biochemical pathways.

Data Tables

Application AreaCompound TypeActivity/EffectReference
AnticancerBenzoylhydrazonesInduces apoptosis
ImmunomodulationAminoacyl indazole derivativesInhibits FXIIa
AntimicrobialVarious derivativesEffective against bacteria

Wirkmechanismus

The mechanism of action of 7-Hydroxyquinoline-3-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and inhibit key enzymes and receptors involved in various biological processes . This binding can lead to the disruption of cellular functions, ultimately resulting in the compound’s therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Substituent Position: The 7-hydroxy group in the target compound distinguishes it from analogs like 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, where the hydroxyl is at C4 .
  • Salt Forms: Hydrobromide and hydrochloride salts improve solubility compared to free acids. For example, 7-methoxyquinoline-3-carboxylic acid hydrochloride (MW 239.66 g/mol) has higher aqueous solubility than its free acid form .

Key Observations :

  • HBr is a versatile reagent for both hydrolysis (as in the target compound) and deprotection (e.g., Cbz group removal in sulfonyl azide synthesis) .
  • Alkaline hydrolysis (e.g., NaOH) is preferred for ester-to-acid conversion in non-halogenated analogs .

Physicochemical Properties

Table 3: Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility LogP (Predicted)
This compound 189.17 + HBr contribution Moderate (aqueous) 1.2
7-Methoxyquinoline-3-carboxylic acid hydrochloride 239.66 High (aqueous) 1.8
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate 300.12 Low (organic solvents) 3.1
6-Hydroxyquinoline-3-carboxylic acid 189.17 Low (aqueous) 1.0

Key Observations :

  • Salt forms (hydrobromide, hydrochloride) significantly enhance aqueous solubility compared to free acids or esters.
  • Methoxy and bromo substituents increase LogP values, suggesting higher lipophilicity .

Pharmacological Activity

  • Antiviral Activity: The ethyl ester derivative of 7-hydroxyquinoline-3-carboxylic acid (pre-hydrobromide form) demonstrated potent anti-HBV activity in vitro, with IC₅₀ values lower than lamivudine .

Biologische Aktivität

7-Hydroxyquinoline-3-carboxylic acid hydrobromide is a derivative of the hydroxyquinoline family, which has garnered attention due to its diverse biological activities. This compound is noted for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

This compound has the molecular formula C10H7BrNO2C_{10}H_7BrN_{O_2} and features a hydroxyl group and a carboxylic acid group on the quinoline ring. These functional groups are critical for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

Anticancer Activity

Research indicates that 7-hydroxyquinoline derivatives exhibit significant anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and KB-V1. The mechanism of action is often linked to the induction of reactive oxygen species (ROS) and interference with tubulin polymerization, leading to apoptosis in cancer cells .

Table 1: Cytotoxicity of 7-Hydroxyquinoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
7-HydroxyquinolineMCF-720.1ROS generation
7-HydroxyquinolineKB-V114Tubulin polymerization interference
JLK 1486KB32.6Apoptosis via TRAIL

Antimicrobial Activity

The antimicrobial properties of 7-hydroxyquinoline derivatives have also been extensively studied. Compounds have shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumonia. The inhibition zones observed in these studies suggest that these compounds can serve as potential antibiotics .

Table 2: Antimicrobial Activity of 7-Hydroxyquinoline Derivatives

CompoundBacterial StrainInhibition Zone (mm)
7-HydroxyquinolinePseudomonas aeruginosa22
7-HydroxyquinolineKlebsiella pneumonia25
Standard Drug-24 (Pseudomonas)

Case Study: Anticancer Efficacy

A study investigated the efficacy of a series of hydroxyquinoline derivatives on human cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways. Notably, the compound's structure was found to directly correlate with its potency against specific cancer types .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antibacterial properties of hydroxyquinoline derivatives against multi-drug resistant strains. The study revealed that modifications to the quinoline structure enhanced antimicrobial activity, suggesting that further structural optimization could yield more effective therapeutic agents .

Q & A

Q. What are the recommended laboratory handling procedures for 7-Hydroxyquinoline-3-carboxylic acid hydrobromide to ensure researcher safety?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Gloves must be inspected for integrity before use and removed using proper techniques to avoid contamination .
  • Ventilation: Work in a fume hood or well-ventilated area to minimize inhalation risks. Ensure eyewash stations and safety showers are accessible .
  • Spill Management: Contain spills with inert absorbents (e.g., dry sand) and avoid release into drains. Collect waste in accordance with hazardous material regulations .
  • Storage: Keep containers tightly sealed in a dry, ventilated environment at room temperature. Avoid exposure to moisture and static electricity .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer:

  • Core Synthesis: Quinoline derivatives are typically synthesized via the Skraup or Doebner-Miller reactions, with post-functionalization to introduce the hydroxy and carboxylic acid groups. For hydrobromide salt formation, reaction with HBr in ethanol is common .
  • Yield Optimization: Reaction parameters (e.g., temperature, catalyst concentration) significantly impact yields. For example, cyclization steps may require refluxing in acidic conditions (e.g., HBr/ethanol) to achieve >70% yields .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the quinoline backbone and substituent positions. The hydroxy group at C7 and carboxylic acid at C3 show distinct shifts (e.g., δ ~12 ppm for -COOH in 1H^1H-NMR) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Answer:

  • Challenge: Co-elution of structurally similar byproducts (e.g., des-bromo analogs) during HPLC analysis.
  • Solution: Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for enhanced resolution. A C18 column with a gradient elution (0.1% formic acid in water/acetonitrile) can separate impurities at <0.1% levels .
  • Validation: Perform spike-and-recovery experiments with certified reference standards (e.g., EP impurity standards) to validate method accuracy .

Q. How does the hydrobromide salt form influence the solubility and stability of 7-Hydroxyquinoline-3-carboxylic acid under various pH conditions?

Answer:

  • Solubility: The hydrobromide salt enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) compared to the free base. Solubility decreases in alkaline conditions (pH >8) due to deprotonation of the carboxylic acid group .
  • Stability: The salt is hygroscopic; store in desiccated conditions. Degradation studies (e.g., forced degradation at 40°C/75% RH) show <5% decomposition over 30 days when stored in amber glass .

Q. What strategies can modify the quinoline core to enhance pharmacological activity while maintaining solubility?

Answer:

  • Structural Modifications:
    • C7 Substituents: Introduce electron-withdrawing groups (e.g., -F, -Cl) to improve antibacterial activity. For example, fluoroquinolones like moxifloxacin derivatives show enhanced DNA gyrase inhibition .
    • C3 Carboxylic Acid: Replace with bioisosteres (e.g., tetrazoles) to retain solubility while reducing metabolic liability .
  • In Silico Modeling: Use molecular docking to predict binding affinity to target enzymes (e.g., topoisomerase IV). Validate with MIC assays against Gram-positive and Gram-negative strains .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.